molecular formula C17H27NO B443772 N-(2-ethyl-6-methylphenyl)octanamide

N-(2-ethyl-6-methylphenyl)octanamide

Cat. No.: B443772
M. Wt: 261.4g/mol
InChI Key: IVNOPLJFGFPUSX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)octanamide is an aromatic amide compound characterized by a phenyl ring substituted with ethyl and methyl groups at the 2- and 6-positions, respectively, and an octanoyl chain attached via an amide bond. Its molecular formula is C₁₇H₂₇NO, with a molecular weight of 261.40 g/mol. This compound belongs to the broader class of acetanilides, which are widely studied for their biological and pesticidal properties .

However, its specific biological activity and environmental behavior remain less documented compared to structurally similar herbicides like metolachlor and dimethenamide .

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)octanamide

InChI

InChI=1S/C17H27NO/c1-4-6-7-8-9-13-16(19)18-17-14(3)11-10-12-15(17)5-2/h10-12H,4-9,13H2,1-3H3,(H,18,19)

InChI Key

IVNOPLJFGFPUSX-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=C(C=CC=C1CC)C

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=CC=C1CC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional differences between N-(2-ethyl-6-methylphenyl)octanamide and related compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Primary Applications
This compound C₁₇H₂₇NO Octanamide chain, ethyl/methyl groups Under investigation
Metolachlor [1, 4] C₁₅H₂₂ClNO₂ Chloroacetamide, methoxy group Herbicide (maize, soybean)
Dimethenamide [1] C₁₄H₁₉ClN₂O₂S Chloroacetamide, thienyl ring Pre-emergent herbicide
N-(4-Hydroxyphenol)octanamide [2] C₁₄H₂₁NO₂ Octanamide chain, hydroxyl group Antiproliferative agent

Key Observations :

  • Octanamide vs. Chloroacetamide : Unlike metolachlor and dimethenamide, this compound lacks a chlorine atom and a methoxy group, which are critical for herbicidal activity in chloroacetanilides. This absence likely reduces its efficacy in inhibiting plant fatty acid or protein synthesis .
  • Aromatic Substitution: The ethyl and methyl groups on the phenyl ring create steric hindrance, which may influence receptor binding compared to hydroxyl-substituted analogs like N-(4-hydroxyphenol)octanamide .
Herbicidal Activity

Metolachlor and dimethenamide are potent herbicides targeting weed growth by disrupting lipid and protein synthesis. Their chloroacetamide moiety is essential for binding to plant elongase enzymes . In contrast, this compound’s lack of chlorine and methoxy groups likely renders it inactive in this context. However, its hydrophobic chain could facilitate alternative mechanisms, such as membrane disruption, which remain unexplored .

Antiproliferative Potential

N-(4-Hydroxyphenol)octanamide (4b) demonstrated 76% synthetic yield and 99% HPLC purity, with antiproliferative activity linked to its phenolic hydroxyl group . The absence of a hydroxyl group in this compound may limit similar bioactivity, though its bulky aromatic substituents could favor interactions with hydrophobic protein pockets.

Environmental and Metabolic Behavior

Metolachlor is known to persist in aquatic environments and form transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . These TPs retain chlorine and exhibit residual toxicity. This compound, lacking chlorine, may degrade more rapidly, reducing ecological risks.

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